(2-Hydroxyquinolin-3-yl)boronic acid
Overview
Description
“(2-Hydroxyquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1101864-58-7 and a molecular weight of 188.98 . It has a linear formula of C9H8BNO3 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyquinolin-3-yl)boronic acid” is represented by the InChI string: InChI=1S/C9H8BNO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h1-5,13-14H, (H,11,12) . Its canonical SMILES representation is: B (C1=CC2=CC=CC=C2NC1=O) (O)O .Chemical Reactions Analysis
Boronic acids, including “(2-Hydroxyquinolin-3-yl)boronic acid”, are known for their ability to form reversible covalent bonds with diol groups found in sugars and glycoproteins . This property has been utilized in various chemical reactions, including the Passerini-type three-component coupling reaction .Physical And Chemical Properties Analysis
“(2-Hydroxyquinolin-3-yl)boronic acid” has a molecular weight of 188.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 189.0597233 g/mol .Scientific Research Applications
Sensing Applications
(2-Hydroxyquinolin-3-yl)boronic acid, due to its boronic acid group, has utility in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions contribute to their use in both homogeneous assays and heterogeneous detection systems .
Cross-Coupling Reactions
This compound is also used in cross-coupling reactions, particularly in the Suzuki–Miyaura reaction, which is a Nobel Prize-winning chemistry technique used for the synthesis of biaryl compounds .
Medicinal Chemistry
In medicinal chemistry, boronic acids are valuable for their potential biological activity. They can serve as inhibitors or modulators of various biological processes, making them significant in drug discovery and development .
Polymer and Optoelectronics Materials
The borinic acid derivatives, a subclass to which (2-Hydroxyquinolin-3-yl)boronic acid belongs, find applications in the development of polymer and optoelectronic materials due to their unique chemical properties .
Molecular Receptors of Sugars
Boronic acids can act as molecular receptors for sugars, which is crucial in the development of diagnostic tools and therapeutic agents for diseases like diabetes .
Covalent Organic Frameworks (COFs)
These compounds are also integral in the synthesis of Covalent Organic Frameworks (COFs), which are a class of porous materials with potential applications in gas storage, separation, and catalysis .
Mechanism of Action
Target of Action
Quinoline and quinolone derivatives, which include (2-hydroxyquinolin-3-yl)boronic acid, have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline and quinolone derivatives are known to affect a variety of biochemical pathways .
Result of Action
Quinoline and quinolone derivatives are known to exhibit a broad spectrum of bioactivities .
properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRFRJDLNNSOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2NC1=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677803 | |
Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyquinolin-3-yl)boronic acid | |
CAS RN |
1101864-58-7 | |
Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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